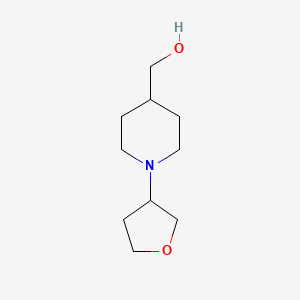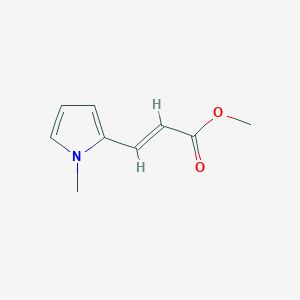
(E)-3-(1-Methyl-1h-pyrrol-2-yl)-2-propenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methyl acrylate in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as piperidine or pyrrolidine, can also enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylate moiety can be replaced by other functional groups using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the conjugated double bond and the pyrrole ring, which can participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
(E)-methyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate can be compared with other pyrrole derivatives, such as:
Methyl 3-(1H-pyrrol-2-yl)acrylate: Lacks the methyl group on the pyrrole ring, which may affect its reactivity and biological activity.
Ethyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and applications.
3-(1-methyl-1H-pyrrol-2-yl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the acrylate ester.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H11NO2/c1-10-7-3-4-8(10)5-6-9(11)12-2/h3-7H,1-2H3/b6-5+ |
InChI Key |
CVSAYGHLNZROIU-AATRIKPKSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/C(=O)OC |
Canonical SMILES |
CN1C=CC=C1C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B15090128.png)
![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)
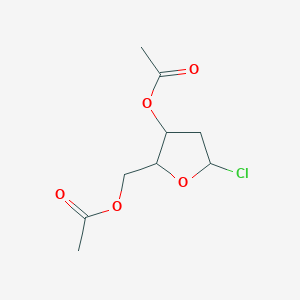
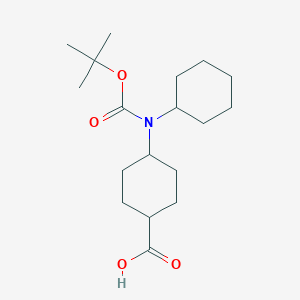
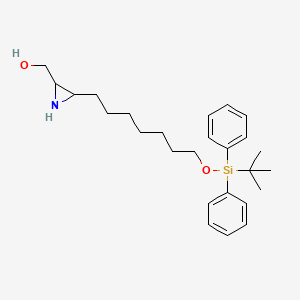
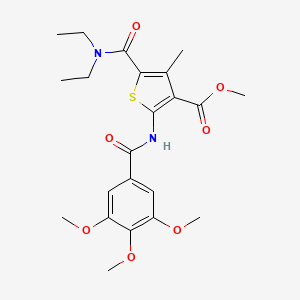
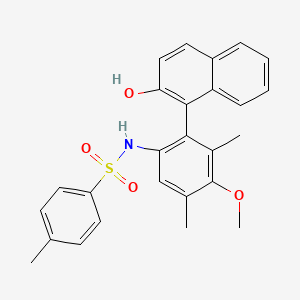
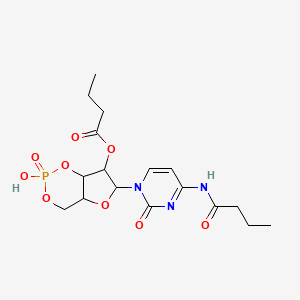
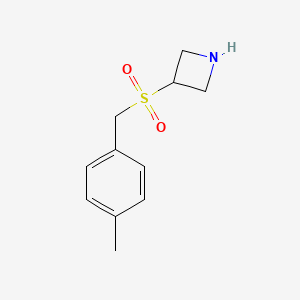
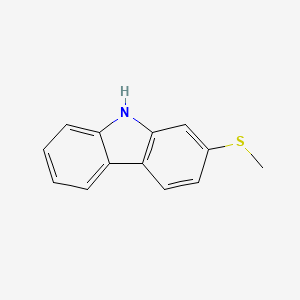
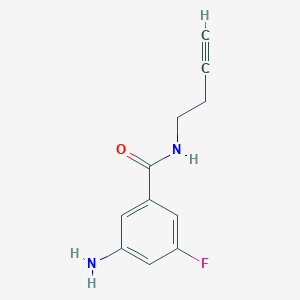
![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
